N-(2-氨基-2-硫代氧乙基)苯甲酰胺

描述

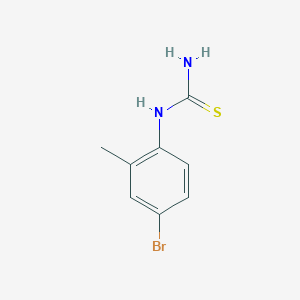

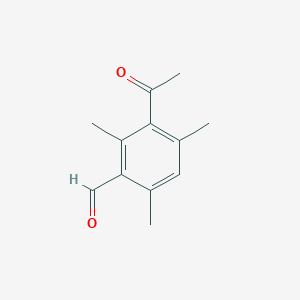

N-(2-amino-2-thioxoethyl)benzamide is a compound that falls within the class of benzamides, which are known for their diverse biological activities. The structure of this compound suggests potential reactivity due to the presence of an amino group and a thioxoethyl moiety, which may be involved in various chemical reactions and interactions with biological targets.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of amine groups with carboxylic acids or their derivatives. In the case of N-(2-amino-2-thioxoethyl)benzamide, a similar approach could be employed, potentially involving thioamides as starting materials. For instance, a three-component domino reaction involving thioamides, isonitriles, and water has been reported to yield (E)-N-(1,2-diamino-2-thioxoethylidene)benzamide derivatives . Although not the exact compound , this method could potentially be adapted for the synthesis of N-(2-amino-2-thioxoethyl)benzamide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. X-ray crystallography can also provide detailed information about the three-dimensional arrangement of atoms within the molecule . The presence of the thioxoethyl group in N-(2-amino-2-thioxoethyl)benzamide would likely influence the electronic distribution and hydrogen bonding patterns within the molecule, potentially leading to unique structural features.

Chemical Reactions Analysis

Benzamide derivatives can participate in a variety of chemical reactions. The amino group can act as a nucleophile, while the thioxoethyl moiety may be involved in redox reactions or serve as a leaving group under certain conditions. For example, the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides involves the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines . Although the specific reactions of N-(2-amino-2-thioxoethyl)benzamide are not detailed in the provided papers, similar reactivity patterns can be anticipated.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the thioxoethyl group can affect these properties by altering the molecule's polarity and intermolecular interactions. The synthesis and characterization of similar compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, provide insights into the potential properties of N-(2-amino-2-thioxoethyl)benzamide . Additionally, computational studies can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are crucial for understanding the drug-like behavior of these compounds .

科学研究应用

-

Antioxidant and Antibacterial Activities

- Field : Medical and Biological Research .

- Application : Benzamides have been found to exhibit antioxidant and antibacterial activities .

- Method : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

-

Alkylation of Benzamides

- Field : Organic Chemistry .

- Application : Benzamides can undergo direct alkylation with methyl sulfides under transition metal-free conditions .

- Method : A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives by using TEA as base and THF as solvent .

- Results : 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .

-

Transamidation of Unactivated Amides

- Field : Organic Chemistry .

- Application : Benzamides can undergo transamidation reactions .

- Method : A metal-catalysed transamidation reaction was developed between N-Phenyl-substituted 2° benzamide and 1° amines .

- Results : The highest yield of transamidated products was obtained when Briphos-Ni(glyme)Cl 2 was used as the ligand .

- Synthesis of Benzamides

- Field : Organic Chemistry .

- Application : Benzamides can be synthesized through direct condensation of carboxylic acids and amines .

- Method : The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

- Results : The prepared catalyst provides active sites for the synthesis of benzamides . This method is advantageous due to its superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

-

Cancer Treatment

- Field : Medical and Biological Research .

- Application : Some benzamides have been found to be effective in the treatment of cancer .

- Method : Benzamides are used in the synthesis of therapeutic agents . They are usually produced from the reaction between carboxylic acids and amines at high temperature .

- Results : Amide compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

-

Industrial Applications

- Field : Industrial Chemistry .

- Application : Benzamides are widely used in industries such as paper, plastic and rubber and in agricultural areas .

- Method : Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature .

- Results : Amide compounds are also used as an intermediate product in the synthesis of therapeutic agents . Amide derivatives also show antiplatelet activity .

安全和危害

Sigma-Aldrich provides “N-(2-amino-2-thioxoethyl)benzamide” to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

属性

IUPAC Name |

N-(2-amino-2-sulfanylideneethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c10-8(13)6-11-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQSPWXCUZDDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393084 | |

| Record name | N-(2-amino-2-thioxoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-2-thioxoethyl)benzamide | |

CAS RN |

55443-42-0 | |

| Record name | NSC84257 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-amino-2-thioxoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

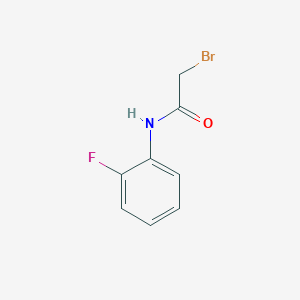

![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)

![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)

![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)